molecular formula C11H14BrNO2 B13986218 4-Bromobenzyl isopropylcarbamate

4-Bromobenzyl isopropylcarbamate

Cat. No.: B13986218
M. Wt: 272.14 g/mol
InChI Key: JZWOWRXVCQZWTO-UHFFFAOYSA-N
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Description

4-Bromobenzyl isopropylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromobenzyl group attached to an isopropylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzyl isopropylcarbamate typically involves the reaction of 4-bromobenzyl alcohol with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-bromobenzyl alcohol and isopropyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Catalysts and Solvents: Commonly used solvents include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzyl isopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: The compound can be reduced to form 4-bromobenzylamine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid.

    Reduction: 4-bromobenzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromobenzyl isopropylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromobenzyl isopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isopropylcarbamate moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl isocyanate
  • 4-Bromobenzyl bromide
  • 4-Bromobenzyl alcohol

Uniqueness

4-Bromobenzyl isopropylcarbamate is unique due to its combination of a bromobenzyl group and an isopropylcarbamate moiety. This structural feature imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds. For example, while 4-Bromobenzyl isocyanate is primarily used as a building block in organic synthesis, this compound has broader applications in medicinal chemistry and enzyme inhibition studies.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

(4-bromophenyl)methyl N-propan-2-ylcarbamate

InChI

InChI=1S/C11H14BrNO2/c1-8(2)13-11(14)15-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

JZWOWRXVCQZWTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OCC1=CC=C(C=C1)Br

Origin of Product

United States

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